1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine

Descripción general

Descripción

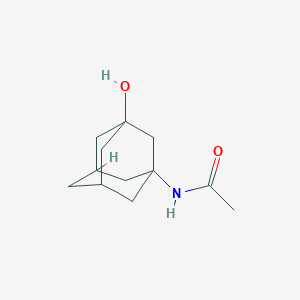

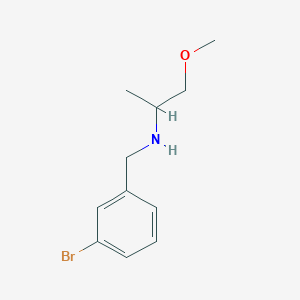

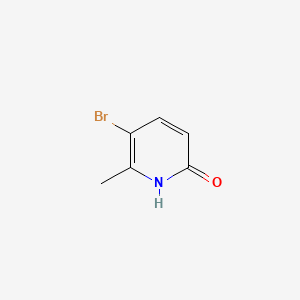

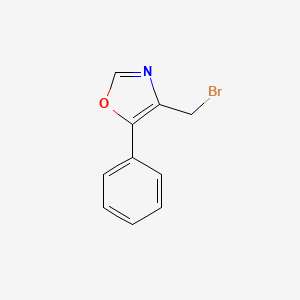

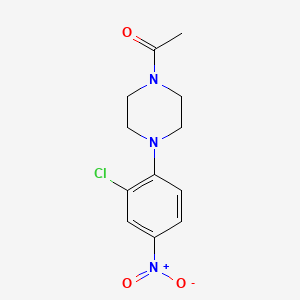

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C12H14ClN3O3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine, can involve various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is an acetyl group (CH3CO-) and a 2-chloro-4-nitrophenyl group .Aplicaciones Científicas De Investigación

Anticancer Potential

- Piperazine-derived molecules, including variants like 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, have demonstrated significant anticancer activities. A study by Demirağ et al. (2022) explored the structure of this molecule and its interaction with DNA, predicting strong anti-tumor effects based on molecular docking studies and DNA binding affinity (Demirağ et al., 2022).

Synthesis and Pharmaceutical Applications

- Xu Zheng (2005) and Jiang Da-feng (2010) have explored the synthetic technology of similar compounds like 1-acetyl-4-(4-hydroxyphenyl)piperazine, an important intermediate in the production of antifungal drug ketoconazole, suggesting its potential for commercial production (Xu Zheng, 2005); (Jiang Da-feng, 2010).

Antibacterial and Antifungal Efficacy

- Novel piperazine derivatives have shown potent antibacterial and antifungal properties. Mekky and Sanad (2020) synthesized 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, exhibiting significant efficacy against bacterial strains like E. coli and S. aureus, as well as biofilm inhibition activities (Mekky & Sanad, 2020).

Antihelminthic Effect Enhancement

- Modifications of related compounds, like 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, have been explored to enhance their antihelminthic effects. Galkina et al. (2014) investigated the formation of water-soluble ammonium salts while retaining pharmacophoric groups, showing potential in improving biological effects (Galkina et al., 2014).

Potential in Cancer Treatment

- Piperazine derivatives have been synthesized and evaluated for their potential in treating cancer. Khanam et al. (2018) studied piperazine scaffolds combined with 2-azetidinone derivatives, observing their anti-proliferative properties and apoptosis induction in cervical cancer cells (Khanam et al., 2018).

Anticonvulsant Activity

- Preliminary studies on some 1,4-substituted piperazine derivatives by Marona et al. (2009) indicated moderate anticonvulsant activity, suggesting a potential area for further research in neuropharmacology (Marona et al., 2009).

Propiedades

IUPAC Name |

1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCJTLZYBAMNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387358 | |

| Record name | 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine | |

CAS RN |

101970-40-5 | |

| Record name | 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.